Computational Physicochemical Differentiation vs. VU534: Lipophilicity and Hydrogen‑Bond Acceptor Count Predictions
When compared to the well‑characterized NAPE‑PLD activator VU534 (N‑(4,7‑dimethylbenzo[d]thiazol‑2‑yl)‑1‑(phenylsulfonyl)piperidine‑4‑carboxamide), N‑((1‑(methylsulfonyl)piperidin‑4‑yl)methyl)benzo[d]thiazole‑6‑carboxamide exhibits a lower computed lipophilicity (XLogP3‑AA = 1.7 vs. VU534 ≈ 3.9) and a higher hydrogen‑bond acceptor count (6 vs. 5), as calculated by PubChem [REFS‑1, REFS‑2]. This suggests potentially superior aqueous solubility and distinct passive membrane permeability, a property that can directly influence in vitro assay performance and formulation requirements.
| Evidence Dimension | Computed XLogP3‑AA and hydrogen‑bond acceptor count |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.7; H‑bond acceptors = 6 |
| Comparator Or Baseline | VU534: XLogP3‑AA ≈ 3.9; H‑bond acceptors = 5 |
| Quantified Difference | Δ XLogP3‑AA ≈ −2.2; Δ H‑bond acceptors = +1 |
| Conditions | Computational predictions (PubChem 2021.05.07 release); no experimental log P/log D data available for the target compound |
Why This Matters
A lower log P and higher acceptor count can translate into better aqueous solubility and reduced non‑specific binding, two factors that often dictate the success of high‑concentration screening and in vivo formulation.
- [1] PubChem. (2025). N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide. CID 71806775. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1797246-75-3 View Source
- [2] PubChem. (2025). VU534. CID 137319323. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/137319323 View Source
